molecular formula C10H10N2O2S B3011015 (3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]piperazin-2-one CAS No. 517870-49-4

(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]piperazin-2-one

Cat. No.: B3011015
CAS No.: 517870-49-4
M. Wt: 222.26
InChI Key: ARKHOGKKTJFRSB-SREVYHEPSA-N
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Description

(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]piperazin-2-one is a heterocyclic compound that features a piperazinone ring with a thiophene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]piperazin-2-one typically involves the condensation of thiophene-2-carbaldehyde with piperazin-2-one under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]piperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of (3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: A precursor in the synthesis of (3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]piperazin-2-one.

    Piperazin-2-one: The core structure of the compound.

    Sulfoxides and Sulfones: Oxidation products of thiophene derivatives.

Uniqueness

This compound is unique due to its combination of a piperazinone ring and a thiophene substituent, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3Z)-3-(2-oxo-2-thiophen-2-ylethylidene)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c13-8(9-2-1-5-15-9)6-7-10(14)12-4-3-11-7/h1-2,5-6,11H,3-4H2,(H,12,14)/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKHOGKKTJFRSB-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(=CC(=O)C2=CC=CS2)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)/C(=C/C(=O)C2=CC=CS2)/N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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